7-Bromo-5-fluoroquinazolin-4-ol
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Overview
Description
7-Bromo-5-fluoroquinazolin-4-ol: is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of bromine and fluorine atoms attached to the quinazoline ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. The presence of these halogen atoms imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoroquinazolin-4-ol typically involves the halogenation of quinazoline derivatives. One common method is the bromination of 5-fluoroquinazolin-4-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromo-5-fluoroquinazolin-4-ol can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of partially or fully reduced quinazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, or amines in aprotic solvents.
Oxidation: Potassium permanganate in water or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Major Products:
Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.
Oxidation Products: Oxidized quinazoline derivatives with different functional groups.
Reduction Products: Reduced quinazoline derivatives with altered oxidation states.
Scientific Research Applications
Chemistry: 7-Bromo-5-fluoroquinazolin-4-ol is used as a building block in the synthesis of more complex quinazoline derivatives
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential medicinal properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets in the body makes it a promising lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoroquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. For example, the compound may inhibit the activity of kinases, which are enzymes involved in cell signaling pathways, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
7-Bromo-6-chloro-8-fluoroquinazolin-4-ol: This compound has an additional chlorine atom, which may alter its chemical and biological properties.
5-Fluoroquinazolin-4-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Bromoquinazolin-4-ol: Lacks the fluorine atom, which may affect its chemical stability and interactions with biological targets.
Uniqueness: 7-Bromo-5-fluoroquinazolin-4-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s binding affinity to molecular targets and improve its pharmacokinetic properties, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H4BrFN2O |
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Molecular Weight |
243.03 g/mol |
IUPAC Name |
7-bromo-5-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H4BrFN2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13) |
InChI Key |
RQRIMESFWBLDAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CNC2=O)F)Br |
Origin of Product |
United States |
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